3,4-Dimethylhexan-1-ol

Description

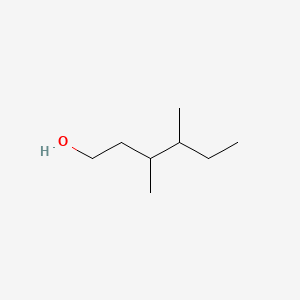

3,4-Dimethylhexan-1-ol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a hexane chain that is substituted with two methyl groups at the third and fourth positions. This compound has the molecular formula C8H18O and is known for its applications in various chemical reactions and industrial processes.

Propriétés

Numéro CAS |

66576-57-6 |

|---|---|

Formule moléculaire |

C8H18O |

Poids moléculaire |

130.23 g/mol |

Nom IUPAC |

3,4-dimethylhexan-1-ol |

InChI |

InChI=1S/C8H18O/c1-4-7(2)8(3)5-6-9/h7-9H,4-6H2,1-3H3 |

Clé InChI |

QVFKMROLPSPCIX-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)C(C)CCO |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,4-Dimethylhexan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethylhexan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, this compound can be produced via catalytic hydrogenation of 3,4-dimethylhexanal. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to facilitate the hydrogenation reaction.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dimethylhexan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,4-dimethylhexanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to 3,4-dimethylhexane using strong reducing agents.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) in the presence of a catalyst.

Major Products Formed

Oxidation: 3,4-Dimethylhexanoic acid.

Reduction: 3,4-Dimethylhexane.

Substitution: 3,4-Dimethylhexyl chloride or bromide.

Applications De Recherche Scientifique

3,4-Dimethylhexan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications and its interactions with biological targets.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3,4-Dimethylhexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,3-Dimethylhexan-1-ol: Similar in structure but with both methyl groups on the third carbon.

2,4-Dimethylhexan-1-ol: Similar but with methyl groups on the second and fourth carbons.

3,4-Dimethylhexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Uniqueness

3,4-Dimethylhexan-1-ol is unique due to the specific positioning of its methyl groups and hydroxyl group, which confer distinct chemical properties and reactivity compared to its isomers and other similar compounds.

Activité Biologique

3,4-Dimethylhexan-1-ol is a branched-chain alcohol notable for its potential biological activities. As a member of the aliphatic alcohols, it possesses unique structural characteristics that may influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound consists of a hexane backbone with two methyl groups attached to the 3rd and 4th carbon atoms, and a hydroxyl group (-OH) at the first position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study published in the Journal of Natural Products highlighted its effectiveness against various Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Micrococcus luteus | 50 |

| Staphylococcus aureus | 75 |

| Bacillus subtilis | 100 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains of bacteria .

Cytotoxicity and Tumor Cell Invasion

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. A study focused on tumor cell invasion demonstrated an IC50 value of 0.34 µM against certain cancer cells without exhibiting cytotoxicity towards normal cells. This selective action highlights its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may disrupt bacterial cell membranes or interfere with metabolic pathways essential for microbial growth. Further research is needed to elucidate these mechanisms fully.

Case Study 1: Antimicrobial Efficacy in Food Preservation

A case study conducted on the application of this compound as a food preservative demonstrated its effectiveness in inhibiting microbial growth in dairy products. The study found that incorporating this compound into cheese formulations reduced spoilage organisms significantly, extending shelf life without compromising sensory qualities.

Case Study 2: Potential in Cancer Therapy

Another case study explored the use of this compound in a novel cancer treatment regimen. Researchers combined it with traditional chemotherapeutic agents to assess synergistic effects on tumor reduction in animal models. Results indicated enhanced efficacy when used in combination therapy compared to monotherapy with standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.